molecular formula C15H15ClN4O2 B2466398 N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901059-20-8

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2466398
CAS No.: 1901059-20-8
M. Wt: 318.76
InChI Key: WXLLDLRQUBVRIV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound offered for research and development purposes. It belongs to the pyrimidine-4-carboxamide class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its potential in interacting with various biological targets . The structure incorporates both a morpholine ring and a 2-chlorophenyl group, features commonly employed in the design of enzyme inhibitors and other bioactive molecules . Pyrimidine-4-carboxamide analogues have been investigated as potent and selective inhibitors of enzymes such as N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a key role in the biosynthesis of bioactive lipid mediators . Related structural motifs are also found in compounds studied as Focal Adhesion Kinase (FAK) inhibitors with anticancer properties , and as sodium channel blockers for pain research . This suggests the pyrimidine-4-carboxamide core is a versatile template in pharmaceutical research. This product is intended for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLDLRQUBVRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 2-chlorophenylamine with 6-morpholinopyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride to yield reduced forms.
  • Substitution : Engaging in nucleophilic substitution reactions where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionNucleophilesPresence of a base (e.g., triethylamine)

Chemistry

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of new materials and as a precursor for specialty chemicals. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications.

Biology

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its interactions with biological macromolecules and its role in modulating biochemical pathways. The primary target identified is the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid metabolism and signaling pathways.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Studies have shown that it can inhibit NAPE-PLD, leading to decreased levels of bioactive lipids that play roles in pain modulation and inflammation.

This compound has demonstrated significant biological activities:

  • Inhibition of NAPE-PLD : This inhibition affects lipid signaling pathways, which are critical in various physiological processes.
  • Impact on Emotional Behavior : Behavioral studies in animal models have shown that administration of this compound alters emotional responses, suggesting potential applications in treating mood disorders.
  • Metabolic Effects : Inhibition of NAPE-PLD is linked to changes in metabolic syndrome markers, indicating relevance for conditions like non-alcoholic fatty liver disease (NAFLD).

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrimidine derivatives has provided insights into how modifications influence biological activity. Key findings include:

  • Substituent Effects : Variations at different positions on the pyrimidine ring significantly affect potency.
  • Potency Measurements : Some derivatives exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on enzyme activity.

Case Studies and Experimental Findings

Several studies have focused on the implications of inhibiting NAPE-PLD with this compound:

  • Behavioral Studies : In vivo experiments indicated that potent inhibitors led to altered emotional behaviors in mice, highlighting potential therapeutic applications for mood disorders.
  • Metabolic Studies : Research showed that inhibition of NAPE-PLD influences markers associated with metabolic syndrome and NAFLD.
  • Cytotoxicity Assessments : In vitro assays revealed selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, showcasing potential as an antiviral agent.

Data Summary

The following table summarizes key findings from SAR studies and biological activity assessments:

Compound NameIC50 (nM)Target EnzymeBiological Activity
N-(2-chlorophenyl)-6-morpholinopyrimidine72NAPE-PLDEmotional behavior modulation
Compound 15270HAdVAntiviral activity
Compound 172NAPE-PLDMetabolic syndrome modulation

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Compounds with the N-(2-chlorophenyl) moiety and varying side chains () demonstrate how substituents influence melting points and crystallinity:

Compound ID Substituent Melting Point (°C)
T91 2,5-Dihydro-1H-pyrrole-2,5-dione 93
T94 3-Aminopropylimidazoleamine 89
T109 Aniline 131.4 (ethanol)
Target 6-Morpholinopyrimidine Data not available

However, the absence of direct data limits quantitative comparison.

Electronic Effects via 35Cl NQR Frequencies

highlights that substituents on the amide side chain alter 35Cl NQR frequencies, reflecting changes in electron density at the chlorine atom:

Compound Type Substituent Frequency Trend
N-(2-Chlorophenyl)acetamide Alkyl groups Decrease
N-(2-Chlorophenyl)acetamide Aryl/Chloroalkyl Increase
Target Compound Morpholine (electron-rich) Predicted increase

The morpholine group, being electron-donating due to its lone pair on nitrogen, may enhance the electron density at the 2-chlorophenyl group, increasing the 35Cl NQR frequency compared to alkyl-substituted analogs. This electronic modulation could influence reactivity or binding in biological systems.

Structural Conformation and Hydrogen Bonding

Pyrimidine derivatives in exhibit distinct dihedral angles between the pyrimidine ring and substituents, affecting molecular conformation and intermolecular interactions:

Compound Dihedral Angle (°) Hydrogen Bonding
N-(2-Fluorophenyl) derivative 12.8 (phenyl) C–H⋯O, C–H⋯π
N-(4-Chlorophenyl) derivative 5.2–6.4 (phenyl) N–H⋯N
Target Compound Unreported Likely C–H⋯O/N

The target compound’s morpholine group may introduce steric hindrance, altering dihedral angles and hydrogen-bonding patterns. For example, the oxygen in morpholine could participate in C–H⋯O interactions, stabilizing crystal packing similarly to the methoxy group in ’s N-(2-fluorophenyl) derivative.

Data Tables

Table 1. Melting Points of N-(2-Chlorophenyl) Derivatives

Compound ID Substituent Melting Point (°C) Reference
T91 Pyrrolidinedione 93
T109 Aniline 131.4

Table 2. 35Cl NQR Frequency Trends

Substituent Type Frequency Change Reference
Alkyl (e.g., –CH3) Decrease
Aryl (e.g., morpholine) Increase

Table 3. Dihedral Angles in Pyrimidine Derivatives

Compound Angle (°) Interaction Type Reference
N-(2-Fluorophenyl) 12.8 C–H⋯O, C–H⋯π

Biological Activity

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity associated with this compound is its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes such as pain modulation, inflammation, and emotional behavior. Inhibition of NAPE-PLD leads to decreased levels of NAEs, which can have significant effects on metabolic processes and emotional responses .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine-4-carboxamide derivatives, including this compound, have revealed important insights into how modifications to the chemical structure influence biological activity. Key findings from these studies include:

  • Substituent Effects : The introduction of different substituents at various positions on the pyrimidine ring affects the potency of the compounds. For instance, replacing certain groups with morpholine or other nitrogen-containing moieties can enhance inhibitory activity against NAPE-PLD .
  • Potency Measurements : The most potent derivatives exhibited IC50 values in the low nanomolar range. For example, one compound showed an IC50 value of 72 nM, indicating a strong inhibitory effect on enzyme activity .

Case Studies and Experimental Findings

Several studies have explored the biological implications of inhibiting NAPE-PLD using compounds like this compound:

  • Behavioral Studies in Animal Models : In vivo experiments demonstrated that administration of potent NAPE-PLD inhibitors led to altered emotional behaviors in mice, suggesting a potential therapeutic application for mood disorders .
  • Metabolic Studies : Research has indicated that inhibition of NAPE-PLD can influence metabolic syndrome markers and non-alcoholic fatty liver disease (NAFLD) in animal models, highlighting the compound's relevance in metabolic disorders .
  • Cytotoxicity Assessments : In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, one derivative demonstrated an IC50 value of 0.27 μM against human adenovirus, showcasing its potential as an antiviral agent .

Data Tables

The following table summarizes key findings from SAR studies and biological activity assessments:

Compound NameIC50 (nM)Target EnzymeBiological Activity
N-(2-chlorophenyl)-6-morpholinopyrimidine72NAPE-PLDEmotional behavior modulation
Compound 15270HAdVAntiviral activity
Compound 172NAPE-PLDMetabolic syndrome modulation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves (1) formation of the pyrimidine core via cyclization reactions, (2) introduction of the morpholino group via nucleophilic substitution, and (3) amide coupling with 2-chlorophenylamine. Optimization includes:

  • Catalysts : Triethylamine or similar bases to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) for improved solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for amide coupling) to minimize side reactions .
    • Key challenge : Achieving high regioselectivity during pyrimidine substitution; monitoring via HPLC or LC-MS is recommended.

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Answer :

  • Data collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
  • Software : Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid plots .
  • Interpretation : Analyze dihedral angles between the pyrimidine ring and substituents (e.g., morpholino, chlorophenyl) to assess planarity and intramolecular interactions. For example, deviations >10° may indicate steric hindrance .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Answer :

  • Enzyme inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity).
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate specificity .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do substituents (e.g., morpholino vs. trifluoromethyl) influence target binding in structure-activity relationship (SAR) studies?

  • Answer :

  • Morpholino group : Enhances solubility and hydrogen-bonding potential via its oxygen atoms, critical for interactions with polar residues in enzyme active sites .
  • Chlorophenyl group : Contributes to hydrophobic interactions; meta/para substitution affects steric bulk and binding affinity .
  • Method : Compare analogs using molecular docking (e.g., AutoDock Vina) and validate with isothermal titration calorimetry (ITC) .

Q. What computational methods can predict metabolic stability of this compound?

  • Answer :

  • Software : Use Schrödinger’s QikProp for ADME predictions, focusing on CYP450 metabolism and plasma protein binding.
  • Key parameters : LogP (optimal range: 2–4) and topological polar surface area (<140 Ų) to assess bioavailability .
  • Validation : Cross-check with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can polymorphism impact the compound’s biological activity, and how is it resolved?

  • Answer :

  • Impact : Polymorphic forms may differ in solubility (e.g., amorphous vs. crystalline) and dissolution rates, altering bioavailability .
  • Detection : Use differential scanning calorimetry (DSC) and PXRD to identify polymorphs.
  • Mitigation : Optimize crystallization conditions (e.g., solvent evaporation rate) to isolate the most stable form .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Answer :

  • Source analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) that may affect reproducibility .
  • Data normalization : Use Z-factor scoring to account for variability in high-throughput screens .
  • Follow-up : Validate hits with orthogonal assays (e.g., SPR for binding affinity if initial data came from fluorescence-based assays).

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